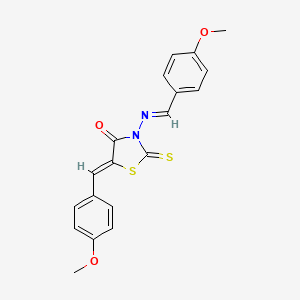

(Z)-5-(4-methoxybenzylidene)-3-((E)-(4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one

Description

The compound (Z)-5-(4-methoxybenzylidene)-3-((E)-(4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds known for their diverse pharmacological and material science applications. Its structure features:

- A thiazolidin-4-one core substituted with a 2-thioxo group at position 2.

- A (Z)-4-methoxybenzylidene moiety at position 3.

- An (E)-4-methoxybenzylideneamino group at position 3.

This dual substitution pattern with stereospecific (Z/E) configurations distinguishes it from simpler analogs.

Properties

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[(E)-(4-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-23-15-7-3-13(4-8-15)11-17-18(22)21(19(25)26-17)20-12-14-5-9-16(24-2)10-6-14/h3-12H,1-2H3/b17-11-,20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYFZVKHEOGKFS-XAJBPTSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(4-methoxybenzylidene)-3-((E)-(4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential as an anti-melanogenic, anti-cancer, and antimicrobial agent.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a thiazolidine ring with a carbonyl and thioether functional groups. The presence of methoxy groups enhances its lipophilicity, potentially improving absorption and bioavailability.

1. Anti-Melanogenic Activity

Recent studies have demonstrated that derivatives of thiazolidin-4-one exhibit significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.

- Inhibition Studies : The compound was found to inhibit tyrosinase with an IC50 value significantly lower than that of kojic acid, a well-known skin-whitening agent. For instance, certain derivatives showed IC50 values ranging from to , indicating potent anti-melanogenic properties .

- Mechanism of Action : Kinetic studies suggest that the compound acts as a competitive inhibitor of tyrosinase, binding effectively to its active site .

2. Anticancer Activity

Thiazolidin-4-one derivatives have also been investigated for their anticancer properties.

- Cell Line Studies : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example, compounds derived from this scaffold exhibited cytotoxic effects against breast cancer and leukemia cell lines .

- Molecular Docking : Computational studies indicate that these compounds can interact favorably with targets involved in cancer progression, such as PIM kinases, demonstrating nanomolar IC50 values .

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been extensively documented.

- Broad Spectrum Activity : Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated MIC values significantly lower than traditional antibiotics like ampicillin .

- Mechanism Insights : Molecular docking studies suggest that the antimicrobial action may be due to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Case Study 1: Anti-Melanogenic Activity Evaluation

A recent study evaluated the anti-melanogenic effects of various thiazolidinone derivatives on B16F10 melanoma cells. The results indicated that at concentrations as low as , certain compounds could reduce melanin production by up to , outperforming kojic acid at similar concentrations .

Case Study 2: Anticancer Efficacy on Breast Cancer Cells

Another study focused on the cytotoxic effects of (Z)-5-(4-methoxybenzylidene)-3-((E)-(4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, showing promise as a potential therapeutic agent .

Table 1: Biological Activities of (Z)-5-(4-methoxybenzylidene)-3-((E)-(4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : Studies demonstrate that the compound effectively reduces the viability of cancer cells.

- Modulation of signaling pathways : It may interfere with key pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy can be attributed to:

- Disruption of microbial cell membranes : The thiazolidinone core interacts with microbial membranes, leading to increased permeability and cell death.

- Inhibition of biofilm formation : This property is crucial for preventing chronic infections associated with biofilms.

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. The compound may exert its effects by:

- Inhibition of pro-inflammatory cytokines : It can reduce the secretion of cytokines such as TNF-alpha and IL-6.

- Blocking inflammatory pathways : The compound may inhibit NF-kB signaling, a key regulator of inflammation.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of thiazolidinone derivatives, including our compound. The results showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Testing

In another study, (Z)-5-(4-methoxybenzylidene)-3-((E)-(4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Chemical Reactions Analysis

Step 1: Formation of the Thiazolidinone Core

-

Intermediate synthesis : Rhodanine (2-thioxothiazolidin-4-one) reacts with 4-methoxybenzaldehyde under acidic conditions (e.g., acetic acid with sodium acetate) to form (Z)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one .

-

Reaction conditions :

Method Solvent Base Time (min) Yield (%) Ultrasound Water K₂CO₃ 1–4 99 Conventional Water K₂CO₃ 10–30 80–95

Nucleophilic Substitution Reactions

The thioxo (C=S) group at position 2 participates in nucleophilic substitution:

-

Reaction with iodomethane in water/triethylamine forms (Z)-5-(4-methoxybenzylidene)-2-(methylthio)thiazol-4(5H)-one , a precursor for further functionalization .

-

Key observation : Ultrasound irradiation reduces reaction time (3 min vs. 1 h conventionally) while maintaining high yields (72–99%) .

Enzyme Inhibition Mechanisms

The compound exhibits potent tyrosinase inhibitory activity , critical for anti-melanogenesis applications:

Kinetic Analysis (Mushroom Tyrosinase)

| Parameter | Value (Compound) | Value (Kojic Acid) |

|---|---|---|

| IC₅₀ (Tyrosinase) | 90 nM | 19.22 µM |

| Inhibition Type | Competitive | Competitive |

-

Mechanism : Binds to the enzyme’s active site via hydrogen bonding and π-π stacking interactions involving the methoxybenzylidene groups .

-

Docking studies : The (Z)-configuration optimizes binding to tyrosinase’s copper-containing catalytic center .

Antioxidant Activity

The compound demonstrates radical scavenging activity :

-

ROS scavenging : Reduces reactive oxygen species (ROS) in B16F10 melanoma cells by 65–80% at 10 µM .

-

DPPH assay : EC₅₀ = 0.565 ± 0.051 mM, comparable to ascorbic acid .

Key Spectroscopic Data

| Technique | Data Highlights |

|---|---|

| ¹H NMR | δ 7.70 (s, vinyl H), 3.87 (s, OCH₃), 5.32 (s, benzyl H₂) |

| ¹³C NMR | δ 193.2 (C=O), 161.8 (C-OCH₃), 132.8 (aromatic C) |

| HR-MS | m/z 384.5 (C₁₉H₁₆N₂O₃S₂), Δ = 0.3 ppm |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares the target compound with key analogs, highlighting structural variations and their implications:

Key Observations:

Substituent Position and Electronic Effects: Methoxy groups (electron-donating) at the para position (e.g., 4-OCH₃) enhance π-π stacking interactions, as seen in the target compound and MBTMT . Ethoxy analogs (e.g., Compound 8) exhibit higher yields (80%) due to improved reaction kinetics under ethanol reflux . Chloro or trifluoromethyl groups (electron-withdrawing) increase electrophilicity, favoring interactions with biological targets like tyrosinase or thymidylate synthase .

Stereochemical Considerations :

- The (Z)-configuration at position 5 is critical for maintaining planar geometry, facilitating binding to enzymes or receptors. The (E)-configuration at position 3 may reduce steric hindrance .

Q & A

Q. Key Considerations :

- Solvent polarity (DMF vs. ethanol) impacts reaction kinetics and stereoselectivity.

- Excess sodium acetate minimizes side reactions like oxidation of the thioxo group .

Basic: Which spectroscopic techniques are most effective for characterizing stereochemical configuration and tautomeric forms?

Q. Methodological Answer :

- IR Spectroscopy : The thioxo (C=S) stretch appears at 1256–1309 cm⁻¹, while carbonyl (C=O) vibrations are observed at 1679–1732 cm⁻¹. The absence of N-H stretches confirms Schiff base formation .

- NMR Spectroscopy :

- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., thione vs. thiol forms) and confirms Z/E configurations via bond-length analysis (C=S: ~1.65 Å; C=N: ~1.28 Å) .

Q. Methodological Answer :

- Geometry Optimization : DFT calculations (e.g., B3LYP/6-31G(d,p)) reproduce experimental bond lengths and angles (<2% deviation) .

- Reactivity Prediction :

- Intermolecular Interactions :

Application Example : DFT studies on (Z)-5-(4-chlorobenzylidene) analogs revealed non-planar geometries (dihedral angle: 16.89°), explaining reduced stacking interactions in crystals .

Advanced: What strategies resolve discrepancies in reported biological activity data?

Methodological Answer :

Discrepancies often arise from:

Purity Issues : HPLC-MS (≥95% purity) is essential to exclude byproducts (e.g., sulfoxides from thioxo oxidation) .

Assay Variability :

- Standardize cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HepG2, MCF-7) and exposure times (48–72 hours) .

- Compare IC₅₀ values against positive controls (e.g., 5-fluorouracil) to normalize inter-lab differences .

Solubility Effects : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent-induced artifacts .

Case Study : Compound 3e (a structural analog) showed IC₅₀ = 8.9 µg/mL against HepG2, but inconsistent results were traced to DMSO concentration variations .

Advanced: How are hydrogen-bonding patterns analyzed in crystal structures, and what functional insights do they provide?

Q. Methodological Answer :

- Graph Set Analysis : Categorizes hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons. For example, C-H···O bonds stabilize layered packing in thiazolidinone derivatives .

- Hirshfeld Surfaces : Visualize intermolecular contacts (e.g., S···H interactions contribute 12–15% of surface area) .

- Functional Insights : Strong C-H···S interactions correlate with enhanced thermal stability (Tₘ > 200°C) .

Q. Methodological Answer :

- Oxidation of Thioxo Group :

- Avoid aerobic conditions; use nitrogen atmosphere.

- Add antioxidants (e.g., ascorbic acid) during reflux .

- Schiff Base Hydrolysis :

- Byproduct Formation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.